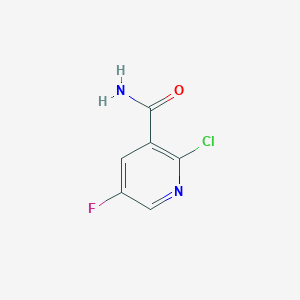

2-Chloro-5-fluoronicotinamide

Descripción

Historical Development and Contemporary Significance of Nicotinamide (B372718) Derivatives

The study of nicotinamide and its derivatives is deeply rooted in the history of biochemistry and nutrition. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and was discovered between 1935 and 1937. wikipedia.org Its history is linked to the investigation of pellagra, a disease caused by niacin deficiency, with initial descriptions of symptoms dating back to the 18th century. researchgate.netbiocrates.com

Nicotinamide is a fundamental component of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions essential for metabolism. wikipedia.orgresearchgate.netacademie-sciences.fr The initial discovery of NAD+'s role as a 'coferment' in accelerating alcoholic fermentation occurred in 1906. biocrates.com The first chemical syntheses of nicotinamide riboside (NR+), a direct precursor to NAD+, were reported in the 1950s. beilstein-journals.org

In contemporary research, nicotinamide derivatives are of immense importance. They are widely used as dietary supplements to restore NAD+ levels. researchgate.netbeilstein-journals.org The pyridine (B92270) ring system, central to these derivatives, is a common feature in numerous physiologically active chemicals and natural compounds. ekb.eg Scientists are actively developing novel nicotinamide derivatives for a wide range of applications, including as fungicides in agriculture and as inhibitors of enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) for research into treatments for inflammation and cancer. acs.orgacs.orgresearchgate.net The synthesis of analogues and derivatives of nicotinamide riboside is a key area of study for understanding its role in biochemical processes and for developing new therapeutic candidates. beilstein-journals.org

Strategic Role of Halogenation in Modifying Pyridine-Based Molecular Architectures

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, plays a pivotal strategic role in chemical synthesis, particularly for pyridine-based compounds. The introduction of a carbon-halogen bond is a vital step that enables a wide variety of subsequent bond-forming reactions. nih.govchemrxiv.org This functionalization is essential in the development of new pharmaceuticals and agrochemicals, as it allows chemists to systematically modify a molecule's properties to study structure-activity relationships (SAR). nih.govchemrxiv.org

However, the selective halogenation of pyridines presents a long-standing challenge in synthetic chemistry. nih.govchemrxiv.org The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often necessitating harsh reaction conditions that are incompatible with complex molecules. chemrxiv.orgnsf.govnih.gov To overcome this, researchers have developed innovative methods. One notable strategy involves a "ring-opening, halogenation, ring-closing" sequence using Zincke imine intermediates, which allows for highly selective halogenation at the pyridine 3-position under mild conditions. nih.govnsf.govresearchgate.net Other advanced techniques employ specially designed phosphine (B1218219) reagents to achieve selective halogenation at the 4-position. nih.gov

Broader Context of Nicotinamide Scaffolds in Medicinal Chemistry and Materials Science

Nicotinamide and its derivatives are considered "privileged scaffolds" in medicinal chemistry. academie-sciences.frmdpi.com The pyridine heterocycle is a core structural unit in a diverse range of FDA-approved drugs and biologically active compounds, valued for its ability to form various interactions and influence molecular properties. rsc.org This has led to the extensive use of nicotinamide-based structures in the design of inhibitors for a wide array of therapeutic targets, including those involved in cancer, as well as viral and bacterial diseases. academie-sciences.fr

In the field of materials science, the unique electronic properties of these aromatic and heteroaromatic systems are beginning to be explored. The conjugated π-system of the pyridine ring, when modified with functional groups like halogens, can be tuned for specific electronic behaviors. This makes compounds like certain nicotinic acid derivatives candidates for the development of advanced materials, such as organic semiconductors. The potential for these scaffolds in creating novel functional materials is an emerging area of research. ekb.eg

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRZSLCUROLAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504940 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75302-64-6 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Fluoronicotinamide

Synthetic Pathways to 2-Chloro-5-fluoronicotinamide

Reductive Dechlorination Approaches from Polychlorinated Precursors

A prominent method for the synthesis of this compound involves the selective reductive dechlorination of a polychlorinated precursor. This approach is advantageous as it often starts from readily available materials.

One common pathway begins with 2,6-dichloro-5-fluoronicotinonitrile. portico.org This starting material undergoes partial hydrolysis using sulfuric acid to yield 2,6-dichloro-5-fluoronicotinamide (B46746). portico.orgijprajournal.com Subsequently, a partial dechlorination is carried out. This selective removal of the chlorine atom at the 6-position is typically achieved using zinc and acetic acid in methanol, resulting in the formation of this compound. portico.org

Another approach involves the selective catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinate derivatives. This method employs catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon (Pd/C) to facilitate the removal of the chlorine atom at the 6-position while preserving the fluorine substituent. researchgate.net The reaction is often carried out in the presence of an alkaline additive like triethylamine (B128534) to enhance the dechlorination process. The resulting 2-chloro-5-fluoro-nicotinate can then be converted to the corresponding amide.

A highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid has also been reported as a viable route. researchgate.net

Table 1: Reductive Dechlorination Approaches

| Precursor | Reagents and Conditions | Product |

|---|---|---|

| 2,6-dichloro-5-fluoronicotinamide | Zn, AcOH, MeOH | This compound portico.org |

| 2,6-dichloro-5-fluoro-nicotinate derivatives | H₂, Catalyst (Lindlar, Raney Ni, or Pd/C), Alkaline additive | 2-chloro-5-fluoro-nicotinate |

| 2,6-dichloro-5-fluoronicotinic acid | Selective monodechlorination conditions | 2-chloro-5-fluoronicotinic acid researchgate.net |

Multi-step Syntheses Initiated from Substituted Nicotinic Acid Derivatives

The synthesis of this compound can also be accomplished through multi-step sequences starting from various substituted nicotinic acid derivatives. These pathways involve a series of functional group transformations to introduce the required chlorine and amide functionalities.

For instance, 2-hydroxynicotinic acid can serve as a starting material. The synthesis proceeds by nitration at the 5-position, followed by chlorination at the 2-position. The nitro group is then reduced to an amine, which is subsequently converted to a fluorine atom via a diazotization reaction using tetrafluoroboric acid and sodium nitrite, followed by thermal decomposition. google.com The resulting 2-chloro-5-fluoronicotinic acid can then be converted to the target amide.

Another route starts with 2-chloro-3-methyl-5-nitropyridine. The nitro group is reduced and then diazotized in the presence of hexafluorophosphoric acid (HPF₆) to introduce the fluorine at the 5-position. The methyl group at the 3-position is then oxidized to a carboxylic acid, yielding 2-chloro-5-fluoronicotinic acid, which can be subsequently amidated. google.com

Transformation Pathways from Nitrile Precursors

Syntheses commencing with nitrile precursors offer another versatile route to this compound. A key intermediate in this approach is 2,6-dichloro-5-fluoro-3-cyanopyridine. This compound can be hydrolyzed to 2,6-dichloro-5-fluoronicotinamide using concentrated sulfuric acid. google.com As described previously, this intermediate can then undergo selective reductive dechlorination to afford this compound. portico.org

Alternatively, 2-chloro-5-fluoronicotinonitrile (B1593161) can be synthesized from 2-chloro-5-fluoronicotinaldehyde. The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate. This intermediate is then treated with 1,1'-carbonyldiimidazole (B1668759) to yield the nitrile. chemicalbook.com The nitrile can then be partially hydrolyzed to the corresponding amide.

Chemical Transformations and Derivatization Strategies for this compound

This compound is a versatile intermediate that can undergo various chemical transformations to produce a range of valuable derivatives.

Hydrolytic Conversions to Carboxylic Acid Analogues

The amide functional group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This conversion is typically achieved under acidic or basic conditions. For example, hydrolysis can be carried out by heating with concentrated hydrochloric acid. google.com Similarly, alkaline hydrolysis using reagents like sodium hydroxide (B78521) is also an effective method. google.com

This transformation is a key step in the synthesis of various compounds where a carboxylic acid moiety is required for further reactions, such as in the preparation of certain antibacterial agents. google.com

Table 2: Hydrolytic Conversion

| Substrate | Reagents and Conditions | Product |

|---|---|---|

| This compound | Concentrated HCl, heat | 2-chloro-5-fluoronicotinic acid google.com |

| 2-chloro-5-fluoronicotinate | Alkaline substance (e.g., NaOH), room temperature | 2-chloro-5-fluoronicotinic acid google.com |

Functional Group Interconversions to Nitriles and Other Derivatives

The amide group of this compound can be converted to other functional groups, most notably a nitrile. This dehydration reaction is a common transformation in organic synthesis.

One method for this conversion involves the use of trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine in a solvent like dichloromethane. ijprajournal.comgoogle.com This reaction efficiently transforms the amide into 2-chloro-5-fluoronicotinonitrile. ijprajournal.com This nitrile is a valuable intermediate for the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives. portico.orggoogle.com

Further derivatization can be achieved from the resulting nitrile. For example, it can undergo cyclization with hydrazine (B178648) monohydrate to form 5-fluoropyrazolo[3,4-b]pyridin-3-amine. portico.orggoogle.com

Table 3: Functional Group Interconversion

| Substrate | Reagents and Conditions | Product |

|---|---|---|

| This compound | Trifluoroacetic anhydride (TFAA), Et₃N, DCM | 2-chloro-5-fluoronicotinonitrile ijprajournal.comgoogle.com |

| 2-chloro-5-fluoronicotinonitrile | N₂H₄·H₂O, 1,2-ethanediol, reflux | 5-fluoropyrazolo[3,4-b]pyridin-3-amine portico.org |

Formation of Fused Heterocyclic Systems (e.g., Pyrazolopyridines)

This compound serves as a critical building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems like pyrazolopyridines. These structures are of significant interest in medicinal chemistry.

A primary method for constructing the pyrazolopyridine core involves the cyclocondensation of a pyridine (B92270) derivative with a hydrazine. In a typical reaction, this compound is first converted to 2-chloro-5-fluoronicotinonitrile. This transformation can be achieved through dehydration using reagents such as trifluoroacetic anhydride and triethylamine in a suitable solvent like dichloromethane. portico.org

The resulting 2-chloro-5-fluoronicotinonitrile is then reacted with hydrazine hydrate (B1144303), often in a high-boiling solvent such as 1,2-ethanediol, under reflux conditions. portico.org This cyclization reaction leads to the formation of 5-fluoropyrazolo[3,4-b]pyridin-3-amine. This pyrazolopyridine derivative is a versatile intermediate that can be further modified to produce a variety of compounds with potential therapeutic applications. portico.orggoogle.comgoogle.com

The general transformation can be summarized as follows:

Dehydration: this compound is converted to 2-chloro-5-fluoronicotinonitrile.

Cyclization: The nitrile undergoes a cyclocondensation reaction with hydrazine hydrate to yield 5-fluoropyrazolo[3,4-b]pyridin-3-amine. portico.org

This synthetic route is integral to the production of compounds like Vericiguat, a soluble guanylate cyclase (sGC) stimulator used in heart failure therapy. portico.org

Process Development and Optimization in this compound Synthesis

The industrial production of this compound necessitates robust and optimized synthetic processes to ensure high yield, purity, and economic viability. Research in this area focuses on enhancing reaction efficiency, optimizing catalytic systems, and ensuring the scalability and reproducibility of the synthesis.

Another approach to improve yield and simplify the process involves the selective reduction of a chlorine atom at the 6-position of a 2,6-dichloro-5-fluoronicotinate derivative. google.com This can be followed by hydrolysis to obtain the desired nicotinic acid, which can then be converted to the amide.

For instance, the hydrogenation of methyl 2,6-dichloro-5-fluoronicotinate using Raney nickel as a catalyst in the presence of triethylamine has been reported to produce methyl 2-chloro-5-fluoronicotinate with a yield of 50%. google.com Subsequent hydrolysis would provide 2-chloro-5-fluoronicotinic acid, a direct precursor to the target amide. Another patent describes a similar hydrogenation using a 5% Pd-C catalyst, resulting in a 43% yield of the desired ester. google.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 2,6-dichloro-5-fluoronicotinamide | Zn, AcOH, MeOH | This compound | - |

| Methyl 2,6-dichloro-5-fluoronicotinate | 5% Raney's nickel, H₂, triethylamine, ethyl acetate, 40°C | Methyl 2-chloro-5-fluoronicotinate | 50% google.com |

| 2,6-dichloro-5-fluoro-nicotinic acid | Lindlar catalyst, H₂, triethylamine, ethanol, room temperature | 2-chloro-5-fluoro-nicotinic acid | 25% google.com |

This table is interactive and allows for sorting and filtering of data.

The choice of catalyst and reaction conditions plays a pivotal role in the synthesis of this compound and its precursors. For the selective dechlorination of 2,6-dichloro-5-fluoronicotinate derivatives, various catalytic systems have been explored.

Palladium on carbon (Pd/C) and Raney nickel are commonly employed catalysts for hydrogenation reactions in this context. google.com The use of a Lindlar catalyst has also been reported for the reduction of 2,6-dichloro-5-fluoro-nicotinic acid, although with a lower reported yield. google.com

Optimization of reaction conditions such as temperature, pressure, and solvent is critical for maximizing yield and minimizing by-products. For example, the hydrogenation of methyl 2,6-dichloro-5-fluoronicotinate with Raney nickel is carried out at 40°C under 3 atmospheres of hydrogen pressure. google.com In contrast, the reduction using a Lindlar catalyst was performed at room temperature. google.com The addition of a base like triethylamine is often necessary to facilitate the dechlorination process. google.com

The synthesis of pyrazolopyridines from 2-chloro-5-fluoronicotinonitrile involves a cyclization reaction with hydrazine hydrate in refluxing 1,2-ethanediol, highlighting the importance of high temperatures for this transformation. portico.org

For a synthetic process to be industrially viable, it must be reproducible and scalable. This involves developing procedures that consistently deliver the desired product in high yield and purity, even when conducted on a large scale.

The synthesis of this compound from 2,6-dichloro-5-fluoronicotinamide has been demonstrated on a gram scale in patent literature, suggesting its potential for larger-scale production. google.comgoogle.com For example, one patent describes the reaction of 44 grams of 2,6-dichloro-5-fluoronicotinamide to produce the desired product. google.comgoogle.com

The development of practical and scalable syntheses for related intermediates, such as 2-chloro-5-(pyridin-2-yl)pyrimidine, often involves moving away from chromatographic purification methods towards crystallization or other techniques suitable for large-scale operations. researchgate.net This principle is also applicable to the manufacturing of this compound.

Application of 2 Chloro 5 Fluoronicotinamide As an Advanced Synthetic Intermediate

Role in the Synthesis of Pharmacologically Active Compounds

The unique electronic and structural properties of 2-Chloro-5-fluoronicotinamide make it a valuable building block in medicinal chemistry. It serves as a precursor for molecules designed to interact with specific biological targets, contributing to the development of novel therapeutic agents.

This compound is a key intermediate in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases, including metabolic disorders and neurodegenerative conditions. In a documented synthetic pathway, 2-chloro-5-fluoronicotinic acid is first converted to this compound. This step is crucial for building the core structure required for potent GSK-3 inhibition. The nicotinamide (B372718) derivative then undergoes further reactions to yield the final pharmacologically active compounds.

| Precursor Component | Synthesized Product Class | Therapeutic Target |

| This compound | Substituted Urea Derivatives | Glycogen Synthase Kinase-3 (GSK-3) |

While direct cyclization into a pyrimidine (B1678525) is not its primary function, this compound serves as an essential building block for constructing more complex heterocyclic systems, including those containing pyrimidine motifs. The related compound, 2-Chloro-5-fluoropyrimidine, is widely used as a starting material for producing a variety of substituted pyrimidines through nucleophilic substitution of the chlorine atom. sigmaaldrich.com These reactions yield 5-fluoro-2-amino pyrimidines and other derivatives that are key intermediates for pharmacologically active molecules, such as potent JAK2 kinase inhibitors. sigmaaldrich.com This establishes the utility of the chloro-fluoropyridine/pyrimidine framework in creating diverse molecular scaffolds for drug discovery.

| Building Block | Resulting Scaffold/Intermediate | Application of Final Compound |

| 2-Chloro-5-fluoropyrimidine (analogue) | 5-fluoro-2-amino pyrimidines | JAK2 Kinase Inhibitors |

| 2-Chloro-5-fluoropyrimidine (analogue) | 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid | P2X7 Receptor Antagonists |

The development of non-invasive diagnostic tools relies on radiolabeled molecules that can visualize biological processes in vivo. This compound and its precursors are vital in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. biosynth.com In this application, the chloro- substituent on the nicotinamide ring serves as a leaving group for nucleophilic radiofluorination using isotopes like Fluorine-18 ([¹⁸F]).

This method has been successfully used to prepare [¹⁸F]fluoronicotinamide derivatives for imaging malignant melanoma. The precursor, a chloronicotinamide derivative, undergoes rapid radiosynthesis to yield the final PET tracer. This approach allows for the creation of imaging agents that specifically target melanin, offering a high tumor-to-background ratio in preclinical studies.

| Precursor | Radiopharmaceutical | Imaging Modality | Target Application |

| Chloronicotinamide derivatives | [¹⁸F]Fluoronicotinamides (e.g., [¹⁸F]Mel050) | PET | Malignant Melanoma |

| Iodinated Fluoronicotinamide Precursors | ¹³¹I-iodofluoronicotinamide benzamide (B126) (¹³¹I-IFNABZA) | SPECT/Theranostics | Melanoma |

Contribution to Agrochemical Synthesis

The chemical reactivity of this compound also extends to the field of agrochemical research, where it is used as an intermediate in the creation of new crop protection agents. ossila.com Its structure can be incorporated into larger molecules designed to have specific insecticidal or herbicidal properties. For instance, fluoronicotinamide derivatives have been used as the basis for designing novel meta-diamide compounds that show significant insecticidal activity against pests like Plutella xylostella.

Utility in the Preparation of Advanced Functional Materials (e.g., OLED Ligands)

Beyond life sciences, the fluorinated pyridine (B92270) core of this compound is relevant to materials science. Analogous structures, such as 2-Chloro-5-fluoropyrimidine, are used to synthesize ligands for advanced functional materials like Organic Light Emitting Diodes (OLEDs). uq.edu.au These ligands are incorporated into iridium complexes that function as the emissive layer in OLED devices. The resulting materials have demonstrated high external quantum efficiencies, making them suitable for high-performance displays and lighting. uq.edu.au The presence of the fluorinated heterocyclic ring is crucial for tuning the electronic and photophysical properties of the final material.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 5 Fluoronicotinamide Analogues

Impact of Halogen Substitution Patterns on Biological Efficacy and Selectivity

The presence and positioning of halogen atoms on the nicotinamide (B372718) scaffold play a pivotal role in determining the biological efficacy and selectivity of these compounds. Research on related nicotinamide derivatives has demonstrated that the introduction of chloro and fluoro groups can significantly modulate their activity.

In a series of N-(thiophen-2-yl) nicotinamide derivatives designed as potential fungicides, the substitution pattern on the nicotinamide ring was found to be critical for activity. For instance, compounds bearing a 6-chloro-5-fluoro substitution on the nicotinamide moiety were synthesized and evaluated. The specific arrangement of a chlorine atom at the 2-position and a fluorine atom at the 5-position, as seen in the parent compound of interest, is a key determinant of the molecule's electronic and steric properties, which in turn affects its interaction with biological targets.

Studies on other halogenated nicotinamides have shown that the type and position of the halogen can influence the antifungal activity. For example, in a study of N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, the presence of both chlorine and fluorine was noted, although a systematic analysis of varying these halogens on the nicotinamide ring itself was not the primary focus. nih.gov

The electronic effects of halogens, with fluorine being highly electronegative and chlorine being less so but larger in size, can alter the pKa of the nicotinamide ring nitrogen and the reactivity of the amide group. These modifications can impact binding affinity to target enzymes or receptors. Furthermore, halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target.

The following table summarizes the impact of different substitution patterns on the nicotinamide ring from various studies, highlighting the importance of halogen placement for biological activity.

| Compound Series | Substitution Pattern on Nicotinamide Ring | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N-(thiophen-2-yl) nicotinamides | 6-Chloro-5-fluoro | Contributed to potent fungicidal activity against cucumber downy mildew. | mdpi.com |

| N-(thiophen-2-yl) nicotinamides | 5,6-Dichloro | Showed excellent fungicidal activity, with an EC50 of 1.96 mg/L against cucumber downy mildew. | mdpi.com |

| N-(arylmethoxy)-nicotinamides | 2-Chloro | Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent herbicidal activity. | acs.org |

Modulation of Nicotinamide Moiety for Enhanced Pharmacological Profiles

Modifications to the nicotinamide moiety, beyond halogen substitutions, are a key strategy for enhancing the pharmacological profiles of this class of compounds. The amide group of nicotinamide is a critical pharmacophore that can be altered to improve potency, selectivity, and pharmacokinetic properties.

One common modification is the substitution on the amide nitrogen. In the development of antifungal agents, a series of 2-aminonicotinamide derivatives were synthesized where the amide nitrogen was part of a larger substituent group. For instance, compounds with a thiophen-2-ylmethyl group attached to the amide nitrogen, which was further substituted, showed potent antifungal activity. Specifically, the introduction of a ((2-fluorophenyl)amino)methyl or ((3-fluorophenyl)amino)methyl group at the 5-position of the thiophene (B33073) ring resulted in compounds with excellent activity against Candida albicans. nih.gov This suggests that the electronic and steric properties of the substituent on the amide nitrogen are crucial for interaction with the biological target.

Furthermore, the core nicotinamide structure can be incorporated into more complex heterocyclic systems. For example, thienopyridine derivatives have been synthesized from nicotinamide precursors, leading to compounds with significant antiproliferative activity. nih.gov In these cases, the nicotinamide moiety serves as a scaffold for the construction of larger, more rigid ring systems that can present pharmacophoric elements in a specific orientation for optimal target interaction.

The conversion of the amide group to other functional groups or its incorporation into a heterocyclic ring can also impact the compound's ability to act as a hydrogen bond donor or acceptor, which is often critical for binding to biological targets.

The table below illustrates how modifications to the nicotinamide moiety in related compounds have led to enhanced pharmacological activities.

| Compound Series | Modification of Nicotinamide Moiety | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| 2-Aminonicotinamides | Substitution on the amide nitrogen with a substituted thiophen-2-ylmethyl group | Potent antifungal activity against Candida albicans, with MIC80 values as low as 0.0313 μg/mL. | nih.gov |

| Pyridinethione derivatives | Used as precursors for the synthesis of thieno[2,3-b]pyridines | Interesting antitumor activity against various cancer cell lines. | nih.gov |

| Thionicotinic acid derivatives | Conversion of the carboxylic acid to various thioesters and amides | Exhibited vasorelaxation and antioxidant properties. | mdpi.com |

SAR in Specific Therapeutic Modalities Investigated with Related Compounds

While specific SAR studies on 2-Chloro-5-fluoronicotinamide are limited, the broader class of nicotinamide derivatives has been extensively investigated for various therapeutic applications. The insights gained from these studies can provide a framework for understanding the potential activities of this compound analogues.

Nicotinamide derivatives have emerged as a promising class of antimicrobial and antifungal agents. The SAR studies in this area have highlighted the importance of specific structural features for activity.

In the pursuit of novel fungicides, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated. The study revealed that compounds with electron-withdrawing groups on the nicotinamide ring, such as chlorine and fluorine, exhibited significant fungicidal activity against cucumber downy mildew. mdpi.com For instance, a compound with a 5,6-dichloro substitution pattern on the nicotinamide ring (compound 4f ) showed an EC50 of 1.96 mg/L, which was superior to the commercial fungicides diflumetorim (B165605) and flumorph. mdpi.com This indicates that halogenation of the nicotinamide ring is a favorable strategy for enhancing antifungal potency.

Another study focused on 2-aminonicotinamide derivatives as inhibitors of glycosylphosphatidylinositol (GPI) biosynthesis in fungi. nih.gov The SAR in this series showed that the 2-amino group on the nicotinamide ring was a key feature for activity. Furthermore, the nature of the substituent on the amide nitrogen was critical. Compounds with a substituted thiophen-2-ylmethyl group at this position were particularly potent. The presence of a fluorine atom on the phenylamino (B1219803) moiety attached to the thiophene ring, as in compounds 11g and 11h , resulted in excellent activity against Candida albicans with MIC80 values of 0.0313 μg/mL. nih.gov

The table below presents data on the antifungal activity of selected nicotinamide derivatives.

| Compound | Key Structural Features | Antifungal Activity (Target Organism) | Potency | Reference |

|---|---|---|---|---|

| Compound 4f (from the N-(thiophen-2-yl) nicotinamide series) | 5,6-dichloronicotinamide | Cucumber downy mildew | EC50 = 1.96 mg/L | mdpi.com |

| Compound 11g (2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide) | 2-aminonicotinamide, 2-fluorophenylamino group | Candida albicans | MIC80 = 0.0313 μg/mL | nih.gov |

| Compound 11h (2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide) | 2-aminonicotinamide, 3-fluorophenylamino group | Candida albicans | MIC80 = 0.0313 μg/mL | nih.gov |

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | 2-(methylthio)nicotinamide | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate activity | nih.gov |

Nicotinamide derivatives have also been investigated for their potential as anticancer agents. SAR studies in this area have revealed that modifications to the nicotinamide scaffold can lead to potent antiproliferative activity.

In one study, a series of novel pyridinethione and thienopyridine derivatives were synthesized from nicotinamide precursors. nih.gov Several of these compounds exhibited interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. The SAR indicated that the presence of a methyl group or a fluorine atom on the aromatic rings of the synthesized compounds led to increased inhibitory behavior. acs.org For example, compounds 3b , 4c–5d , 7b–12a , 10d , and 13b were identified as having promising activity. nih.gov

Another study reported the synthesis of 5-fluorouracil-nicotinamide (5-FU-NCT) cocrystals, which showed enhanced anticancer effects compared to 5-fluorouracil (B62378) alone on drug-resistant human liver cancer cells (BEL-7402/5-FU). nih.gov The IC50 of the cocrystal was 42.6 μg/mL, significantly lower than that of 5-FU (129.6 μg/mL), demonstrating that the formation of a cocrystal with nicotinamide can improve the efficacy of an existing anticancer drug. nih.gov

The following table summarizes the antiproliferative activity of some nicotinamide derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Key SAR Finding | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine derivatives | HCT-116 (colon), HepG-2 (liver) | Presence of methyl or fluoro groups on aromatic rings increased activity. | nih.govacs.org |

| 5-Fluorouracil-nicotinamide (5-FU-NCT) cocrystal | BEL-7402/5-FU (drug-resistant liver cancer) | Cocrystal formation with nicotinamide enhanced the anticancer effect of 5-fluorouracil. | nih.gov |

The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a variety of inflammatory and neurological disorders. While specific SAR studies of this compound analogues as P2X7 antagonists are not extensively documented, the general pharmacophore for P2X7 antagonism often involves an amide or a similar hydrogen-bonding moiety, suggesting that nicotinamide derivatives could be explored for this activity.

The development of P2X7 antagonists has led to several classes of compounds, with many featuring an amide linkage. nih.gov The key interactions for antagonism often involve hydrogen bonds with the receptor, and the steric and electronic properties of the flanking aromatic or heterocyclic rings are crucial for potency and selectivity. It is plausible that the nicotinamide scaffold, with its inherent amide group and modifiable pyridine (B92270) ring, could serve as a basis for designing novel P2X7 antagonists. The chloro and fluoro substitutions in this compound would be expected to influence the electronic distribution and conformation of the molecule, which could in turn affect its binding to the P2X7 receptor.

Further research is needed to specifically investigate the potential of this compound analogues as P2X7 receptor antagonists and to establish a clear SAR for this class of compounds at this target.

Metabotropic glutamate (B1630785) (mGlu) receptors are involved in the modulation of synaptic transmission and neuronal excitability, making them attractive targets for the treatment of various central nervous system disorders. Nicotinamide derivatives have been explored as allosteric modulators of mGlu receptors.

Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, and they can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to the endogenous ligand. The nicotinamide scaffold has been identified as a privileged structure in the development of mGlu5 receptor modulators.

For example, a series of nicotinamide-based compounds have been developed as mGlu5 NAMs. acs.org The SAR studies in this area have shown that the substituents on the nicotinamide ring and the group attached to the amide nitrogen are critical for activity. The flexibility and hydrogen bonding capabilities of the nicotinamide core are thought to be important for interacting with the allosteric binding pocket of the receptor.

While specific examples directly analogous to this compound are not prominent in the literature for mGlu receptor modulation, the general success of the nicotinamide scaffold in this area suggests that such derivatives could be of interest for future investigation. The electronic effects of the chloro and fluoro substituents could influence the binding affinity and modulatory activity of these compounds at mGlu receptors.

Computational and Theoretical Investigations of 2 Chloro 5 Fluoronicotinamide and Its Analogues

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as 2-Chloro-5-fluoronicotinamide, to the active site of a target receptor. This analysis is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

For this compound and its analogues, molecular docking studies would be instrumental in identifying potential biological targets. By screening the compound against a library of protein structures, researchers can hypothesize its mechanism of action. Once a primary target is identified, docking can provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The results of a molecular docking simulation are often summarized in a table that includes the binding energy (or docking score), the number and type of hydrogen bonds, and the key interacting residues of the protein.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value/Description |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 |

| Interacting Residues | Met123 (Hinge), Asp181 (DFG motif) |

| Other Interactions | Halogen bond with Leu78, Hydrophobic interactions with Val65, Ala87 |

This information is invaluable for medicinal chemists to understand the binding mode and to guide the rational design of new analogues with improved affinity and specificity.

Density Functional Theory (DFT) Calculations for Electronic and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the intrinsic electronic properties of a molecule like this compound, which in turn govern its reactivity and interactions with biological targets.

DFT calculations can be employed to determine a variety of electronic and conformational properties. For this compound, these calculations would typically start with a geometry optimization to find the lowest energy conformation of the molecule. This is crucial as the three-dimensional shape of a molecule dictates how it can fit into a receptor's binding site.

Once the optimized geometry is obtained, DFT can be used to calculate several key electronic descriptors. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP map for this compound would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms of the nicotinamide (B372718) moiety and the fluorine atom, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (electron-poor regions) would be expected around the amide hydrogen, making it a likely hydrogen bond donor.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Interpretation |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

These theoretical calculations provide a fundamental understanding of the molecule's behavior at an electronic level, which is essential for interpreting its biological activity and for the design of new analogues.

Predictive Modeling for Structure-Activity Relationships and Compound Optimization

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogues, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

A QSAR study begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape, steric fields). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity.

For a series of analogues of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. researchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky substituent is preferred at a certain position on the pyridine (B92270) ring to enhance binding, while a region of positive electrostatic potential is favored near the amide group.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model building. A validated QSAR model can then be used to predict the activity of virtual compounds, guiding the optimization of the lead structure.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Analogues of this compound

| Descriptor | Type | Correlation with Activity |

| LogP | 1D (Lipophilicity) | Positive |

| Molecular Weight | 1D (Size) | Negative |

| CoMFA Steric Field | 3D (Shape) | Positive in specific regions |

| CoMSIA Electrostatic Field | 3D (Charge Distribution) | Negative in specific regions |

Such models are a cornerstone of modern medicinal chemistry, enabling a more efficient and data-driven approach to drug discovery.

Simulations for Mechanistic Understanding of Biological Action

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a dynamic view of its interaction with a biological target, offering deeper mechanistic insights that are not accessible through static methods like molecular docking. nih.gov

An MD simulation of the this compound-receptor complex would start with the docked pose obtained from molecular docking. The complex is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a certain period, typically nanoseconds to microseconds.

By analyzing the trajectory of the MD simulation, researchers can assess the stability of the ligand in the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position can indicate whether the binding pose is stable. The root-mean-square fluctuation (RMSF) of the protein residues can reveal which parts of the protein become more or less flexible upon ligand binding.

The results from MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. These simulations offer a detailed, dynamic picture of the molecular recognition process, which is invaluable for understanding the mechanism of action and for the rational design of new, improved therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Chloro-5-fluoronicotinamide. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming the arrangement of atoms on the pyridine (B92270) ring.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the pyridine ring are diagnostic. For instance, the protons at positions 4 and 6 would exhibit characteristic shifts and couplings influenced by the adjacent chloro, fluoro, and carboxamide groups. While specific data for the amide is not widely published, data for the related compound, 2-chloro-5-fluoronicotinic acid, shows characteristic signals, such as a doublet at δ 8.60 (J=2.8Hz) and a double doublet at δ 8.18 (J=8.4 & 2.8Hz) in DMSO-d₆, which provides a reference for the expected proton environments. google.com

Isotopic labeling is a powerful extension of NMR spectroscopy that can simplify complex spectra and probe specific sites within a molecule. nih.govresearchgate.net This involves the strategic incorporation of NMR-active isotopes like ¹³C, ¹⁵N, or ²H into the molecular structure. sigmaaldrich.comnih.gov For this compound, ¹⁵N labeling of the amide nitrogen or the pyridine nitrogen would allow for direct observation of these nuclei, providing valuable data on electronic structure and intermolecular interactions, such as hydrogen bonding. whiterose.ac.uk While uniform labeling is common, specific isotopic labeling "turns on" signals at selected sites, which can be invaluable for studying reaction mechanisms or molecular dynamics. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for a Related Structure

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

|---|---|---|---|

| 2-Chloro-5-fluoronicotinic acid | DMSO-d₆ | 8.60 | d, J=2.8Hz |

| 8.18 | dd, J=8.4 & 2.8Hz |

Data provides an example of typical signals for the 2-chloro-5-fluoropyridine (B44960) ring system. google.com

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. moldb.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For purity assessment, a sample of this compound is analyzed to detect and quantify any impurities, such as starting materials, byproducts, or degradation products. A typical output shows a major peak corresponding to the target compound, with the purity often expressed as a percentage of the total peak area. For example, related compounds like 2,6-Dichloro-5-fluoronicotinamide (B46746) have been analyzed for purity by HPLC, with results showing purities of 99.8% by area. kemphar.com This level of precision is critical for ensuring the quality and consistency of the compound for research applications.

During chemical synthesis, HPLC is used for reaction monitoring. Small aliquots of the reaction mixture are taken at different time points and analyzed to track the consumption of reactants and the formation of the product. This allows chemists to determine the optimal reaction time and conditions, improving yield and minimizing byproduct formation. The use of techniques like ultra-high-pressure liquid chromatography (UHPLC) coupled with mass spectrometry can further enhance the separation and identification of trace components. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for confirming the molecular weight of this compound and for identifying potential impurities. The molecular formula of this compound is C₆H₄ClFN₂O, corresponding to a molecular weight of approximately 174.56 g/mol . chemcia.com

In a typical mass spectrum, the compound is ionized, and the resulting molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) is observed. For this compound, the presence of chlorine with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by two mass units (e.g., M⁺ and M+2⁺) in a roughly 3:1 intensity ratio. This pattern is a definitive indicator of the presence of a chlorine atom in the molecule or its fragments. Mass spectrometry data for related intermediates, such as the ethyl ester of 2-chloro-5-fluoronicotinic acid, show the expected molecular ion peaks (M⁺+1 at 204 and 206), confirming the molecular structure. google.com

Furthermore, MS is highly sensitive and can be coupled with chromatographic techniques like HPLC (LC-MS) for impurity profiling. This allows for the separation, detection, and identification of trace-level impurities that may not be visible by other methods, which is crucial for understanding the complete composition of a sample. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄ClFN₂O |

| Molecular Weight | 174.56 |

| Expected [M+H]⁺ (³⁵Cl) | ~175.0 |

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing the vibrational motions of its chemical bonds. nih.govbruker.com Each functional group in this compound (C=O, N-H, C-F, C-Cl, C=C, C=N) absorbs infrared radiation or scatters light at characteristic frequencies, resulting in a unique spectrum.

FT-IR spectroscopy measures the absorption of infrared light. The spectrum of this compound is expected to show prominent absorption bands corresponding to:

N-H stretching of the primary amide group (typically in the 3100-3500 cm⁻¹ region).

C=O stretching (amide I band), a strong absorption usually found around 1650-1680 cm⁻¹.

N-H bending (amide II band) near 1600-1640 cm⁻¹.

C-F and C-Cl stretching vibrations at lower wavenumbers (typically in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively).

Aromatic C=C and C=N stretching vibrations within the pyridine ring.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. For this compound (C₆H₃ClFNO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent atoms. scbt.com

The experimental values, obtained through combustion analysis, are then compared to these theoretical percentages. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental stoichiometry and supports the proposed molecular formula, thereby verifying its purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Moles in Formula | Mass Contribution | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 41.28 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.31 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.31 |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.88 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.05 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.17 |

| Total | | | | 174.562 | 100.00 |

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste disposal must comply with halogenated organic compound regulations (e.g., EPA guidelines). Toxicity data (LD₅₀) should be referenced from authoritative databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.